
2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide” is a complex organic molecule. It contains a chloro-fluoro phenyl group, a furan ring, and a thiomorpholine ring, which are all connected by an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chloro-fluoro phenyl group, furan ring, and thiomorpholine ring would all contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro groups on the phenyl ring could increase its polarity, while the furan and thiomorpholine rings could contribute to its overall stability .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
This compound is part of a broader class of chemicals studied for their therapeutic potentials. For instance, the synthesis of derivatives with structural similarities has been explored for their anti-inflammatory properties. Compounds with modifications on the phenyl and benzofuran units have shown significant anti-inflammatory activity, highlighting the potential pharmacological applications of related chemical structures (K. Sunder & Jayapal Maleraju, 2013).
Antimicrobial and Antifungal Activities
Derivatives of the chemical structure with modifications have been synthesized and assessed for their antimicrobial activity against bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans, demonstrating the compound's relevance in developing antimicrobial agents (N. Badiger, J. Mulla, Iqbal Khazi, & I. Khazi, 2013).
Anticonvulsant Activities
Research into the anticonvulsant activities of related acetamides indicates the potential of these compounds in treating seizures. The synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown excellent protection against induced seizures in mice, suggesting the therapeutic potential of the compound's structure in epilepsy treatment (H. Kohn, K. Sawhney, P. Bardel, D. Robertson, & J. Leander, 1993).
Antifungal Agents
Further research has identified derivatives as potent antifungal agents, highlighting the broad spectrum of biological activity associated with the compound's core structure. These findings suggest the potential for developing new antifungal treatments based on structural analogs of the compound (D. Bardiot et al., 2015).
Cytotoxic Activity
The exploration of sulfonamide derivatives for cytotoxic activity against cancer cell lines, utilizing structural analogs, indicates the compound's potential application in cancer research. This research direction underscores the significance of chemical modifications to enhance therapeutic efficacy against cancer (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2S/c19-14-3-1-4-15(20)13(14)11-18(23)21-12-16(17-5-2-8-24-17)22-6-9-25-10-7-22/h1-5,8,16H,6-7,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIUSSIMSVGNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


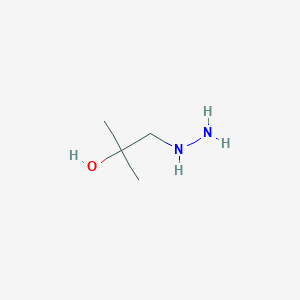
![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)
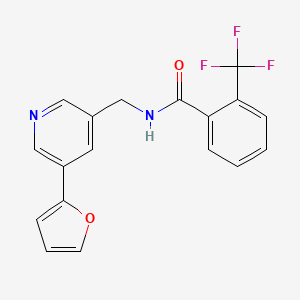
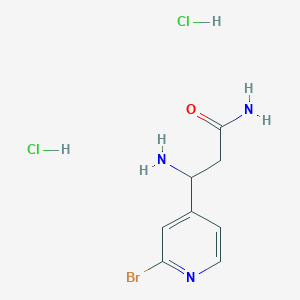
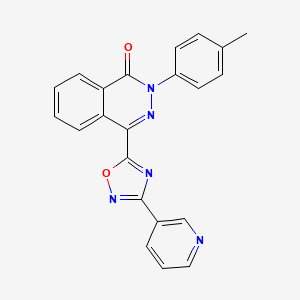
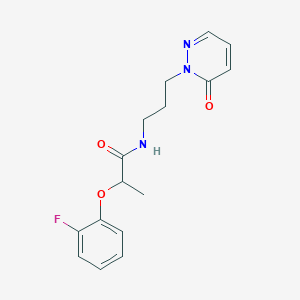

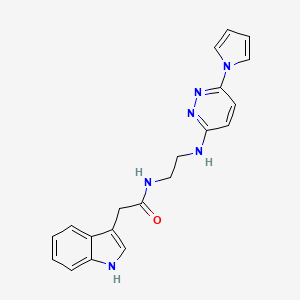
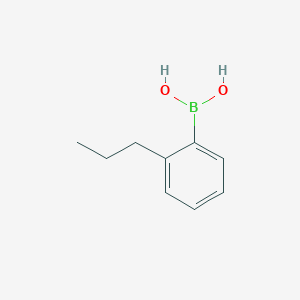
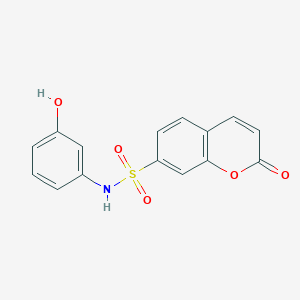

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)